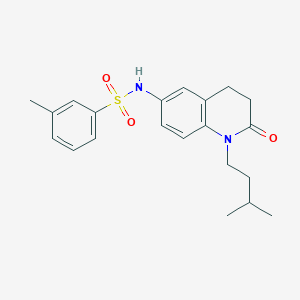![molecular formula C21H20Cl2N4O2S2 B2498032 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1215574-38-1](/img/structure/B2498032.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemical compounds with significant interest due to their potential biological and pharmacological activities. Synthesized derivatives in this category have shown promise in various areas, including as anticancer agents and antimicrobial agents, due to their unique structural properties.
Synthesis Analysis
Synthesis of related compounds typically involves multi-step reactions, starting with readily available precursors. For example, Horishny et al. (2020) described the preparation of N-substituted benzothiazole derivatives through reactions involving N-substituted chloroacetamides and morpholine, yielding compounds with promising anticancer activities (Horishny et al., 2020). Similar synthetic strategies can be adapted for the target compound, emphasizing the importance of selecting appropriate starting materials and reaction conditions to achieve high yields and desired properties.
Molecular Structure Analysis
Structural studies, such as those conducted by Abbasi et al. (2011), provide insights into the crystalline structure and molecular interactions of benzothiazole derivatives. These studies often involve X-ray crystallography, revealing how molecular conformations and intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to the stability and properties of the compounds (Abbasi et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of benzothiazole derivatives includes their participation in various organic reactions, such as condensation, cyclization, and substitution reactions. These reactions can be influenced by the presence of functional groups, such as the morpholinoethyl group and chlorobenzothiazole moiety, which can affect the electron density and reactivity of the molecule. Studies like those by Gilani et al. (2011) on similar compounds highlight the potential antimicrobial properties, suggesting that modifications in the chemical structure can lead to significant biological activities (Gilani et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are determined by the molecular structure and can be influenced by factors such as the presence of halogens and the overall molecular geometry. The synthesis and characterization processes, including spectroscopic and crystallographic methods, play a vital role in understanding these properties.
Chemical Properties Analysis
The chemical properties, including stability, reactivity towards other compounds, and pH-sensitivity, are influenced by the compound's functional groups and molecular framework. The presence of the benzo[d]thiazole and morpholinoethyl groups contributes to the compound's potential as a candidate for further pharmacological investigation, impacting its interaction with biological targets.
- Horishny et al. (2020) for synthesis and antitumor properties (Horishny et al., 2020).
- Abbasi et al. (2011) for molecular structure analysis (Abbasi et al., 2011).
- Gilani et al. (2011) for chemical reactions and antimicrobial properties (Gilani et al., 2011).
科学的研究の応用
Antitumor Properties
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride and its derivatives have shown promise in antitumor research. For example, a study by Horishny et al. (2020) synthesized new compounds in this category and evaluated their anticancer activity, showing potential as new anticancer agents (Horishny et al., 2020). Additionally, Ostapiuk et al. (2017) synthesized similar compounds, finding significant antitumor effects in some derivatives (Ostapiuk, Frolov, & Matiychuk, 2017).
Antimicrobial Activity
These compounds have also been explored for their antimicrobial properties. Gilani et al. (2011) synthesized derivatives of the title compound and tested their antimicrobial properties against various bacterial and fungal strains, observing moderate to good inhibition (Gilani, Khan, Siddiqui, Verma, Mullick, & Alam, 2011).
Cytotoxic Evaluation for EGFR Inhibitors
In the context of targeting epidermal growth factor receptor (EGFR) in cancer cells, Zhang et al. (2017) designed and synthesized a series of benzo[d]thiazole-2-carboxamide derivatives, evaluating their cytotoxicity against EGFR high-expressed cancer cell lines. Some compounds displayed moderate to excellent potency, indicating their potential as EGFR inhibitors (Zhang, Deng, Zhang, Meng, Wu, Li, Zhao, & Hu, 2017).
Antibacterial Agents
The research by Bhoi et al. (2015) focused on synthesizing novel derivatives containing quinoline linkage, exhibiting broad spectrum antibacterial activity against tested microorganisms (Bhoi, Borad, Parmar, & Patel, 2015).
Anti-Inflammatory and Analgesic Properties
Kumar and Singh (2020) synthesized thiazole/oxazole substituted benzothiazole derivatives, testing them for anti-inflammation, analgesic, ulcerogenic, and free radical scavenging action. They found that some compounds exhibited significant activity in these areas (Kumar & Singh, 2020).
特性
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-6-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S2.ClH/c22-15-2-4-17-19(12-15)30-21(24-17)26(6-5-25-7-9-28-10-8-25)20(27)14-1-3-16-18(11-14)29-13-23-16;/h1-4,11-13H,5-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTULWSKTQWPAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC5=C(C=C4)N=CS5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2497949.png)

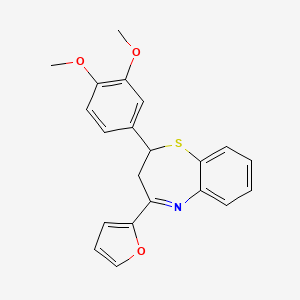
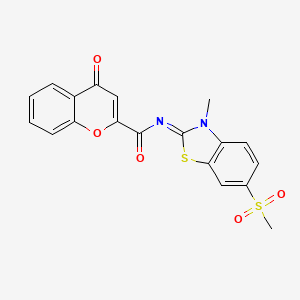

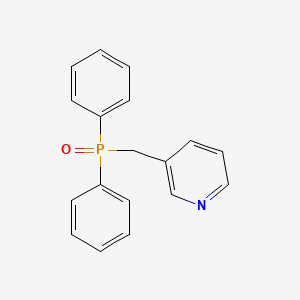
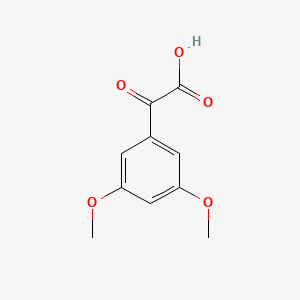
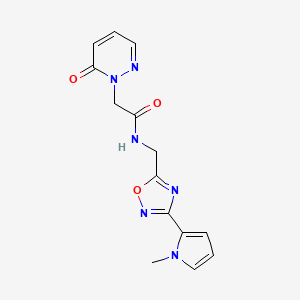

![4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2497965.png)

![(E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2497968.png)
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2497969.png)
